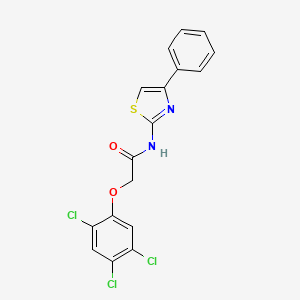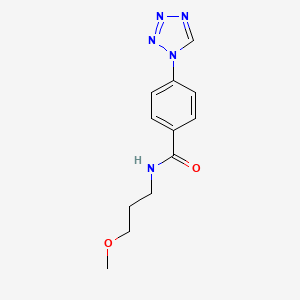
1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a pyrazolone derivative that has been extensively studied for its potential applications in the fields of medicine and pharmacology. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which in turn leads to a reduction in inflammation.
Biochemical and Physiological Effects
1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. In addition, 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been found to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high purity and stability. 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can be easily synthesized and purified, which makes it a suitable compound for various biological assays. Another advantage of using 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is its low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol. One possible direction is the development of 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another possible direction is the investigation of the molecular mechanisms underlying the anticancer properties of 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol. Furthermore, the development of more efficient and cost-effective synthesis methods for 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol may enable its widespread use in various biological assays.
Synthesemethoden
The synthesis of 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-bromobenzoyl chloride with 3,5-dimethyl-4-aminopyrazole in the presence of a base such as triethylamine. The product is then treated with sodium hydroxide to obtain the final compound. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8-7-12(2,17)15(14-8)11(16)9-4-3-5-10(13)6-9/h3-6,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDLDHITSOUPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113307-80-5 |
Source


|
| Record name | (3-BROMO-PHENYL)-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-PYRAZOL-1-YL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)

![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)
